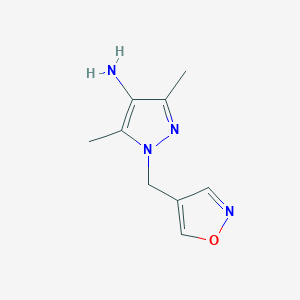
1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine is a heterocyclic compound that features both isoxazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method involves the reaction of terminal alkynes with hydroxylamine to form the isoxazole ring . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones . The final coupling step often requires specific catalysts and reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and eco-friendly processes. For example, solvent-free synthesis under ball-milling conditions has been developed for similar compounds, which allows for high yields and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole or pyrazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-disubstituted isoxazoles.
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 1,3-dimethyl-1h-pyrazoles.
Uniqueness
1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine is unique due to its combined isoxazole and pyrazole rings, which confer distinct chemical and biological properties.
Biological Activity
1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H11N3O
- Molecular Weight : 221.21 g/mol
- CAS Number : 925178-96-7
Biological Activities
-
Anticancer Activity
- Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds in this class have shown significant cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460. One study reported an IC50 value of approximately 3.79 µM for certain derivatives against these cell lines, indicating promising anticancer activity .
-
Anti-inflammatory Effects
- Pyrazole derivatives are also recognized for their anti-inflammatory properties. A study demonstrated that specific compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, suggesting that these compounds could be effective in managing inflammatory diseases .
- Antimicrobial Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, targeting specific pathways involved in cancer cell proliferation and inflammation.
- Cell Cycle Disruption : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrazole derivatives, including the target compound, and evaluated their effects on various cancer cell lines. The results showed that the compound induced significant apoptosis in MCF7 cells with an IC50 of 3.79 µM, demonstrating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
In a comparative study assessing anti-inflammatory properties, it was found that the compound exhibited potent inhibition of TNF-α and IL-6 production in human macrophages, suggesting its viability as a therapeutic agent for inflammatory diseases .
Data Tables
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
3,5-dimethyl-1-(1,2-oxazol-4-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H12N4O/c1-6-9(10)7(2)13(12-6)4-8-3-11-14-5-8/h3,5H,4,10H2,1-2H3 |
InChI Key |
YQCXROLQAWNKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CON=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















